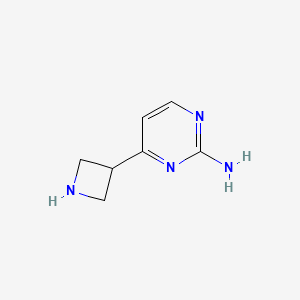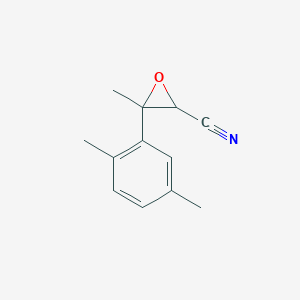
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring (epoxide) and a nitrile group attached to a 2,5-dimethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,5-dimethylphenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under mild conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols under basic or acidic conditions
Major Products Formed:
Diols: from oxidation of the oxirane ring
Amines: from reduction of the nitrile group
Substituted alcohols or amines: from nucleophilic ring-opening reactions
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one
- 3-[(2,5-Dimethylphenyl)(1,3-thiazol-2-yl)amino]propanoic acid
Comparison: 3-(2,5-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications In contrast, similar compounds may lack one of these functional groups, leading to different chemical behaviors and applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-9(2)10(6-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3 |
Clave InChI |
PZPJROLLTULFTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2(C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


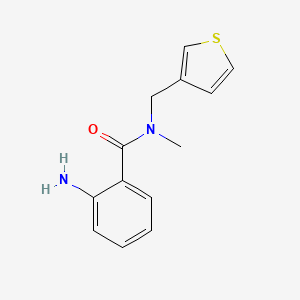
![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
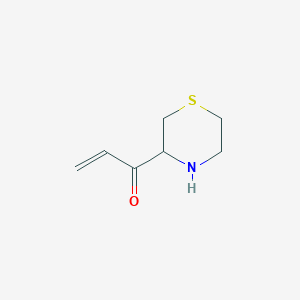
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
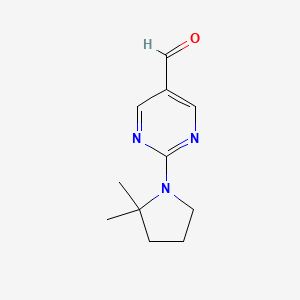
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)

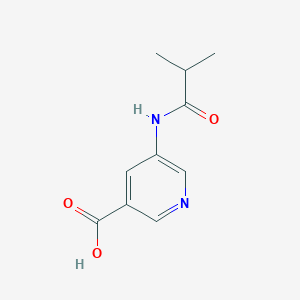
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
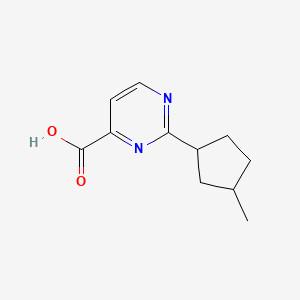

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
